![molecular formula C13H14FN3OS2 B5877081 N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5877081.png)
N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide, also known as FBMTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FBMTP belongs to the class of compounds known as thiadiazoles and has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide's mechanism of action is not fully understood, but it is believed to act on various molecular targets in the body. One study found that N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide could inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Another study found that N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide could inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide has been found to have various biochemical and physiological effects. One study found that N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide could increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, a protein that is involved in the growth and survival of neurons. Another study found that N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide could decrease the levels of pro-inflammatory cytokines in the brain, suggesting that it could have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide has several advantages for lab experiments, including its high purity and stability. However, one limitation of N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide is that it can be difficult to synthesize, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research involving N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide. One area of interest is investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another potential direction is investigating its potential as a treatment for cancer. Additionally, further studies could investigate N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide's mechanism of action and molecular targets in the body.
Synthesis Methods
N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzyl chloride with thiosemicarbazide, followed by the reaction of the resulting product with propionyl chloride. The final step involves the reaction of the resulting intermediate with ammonium hydroxide to yield N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide.
Scientific Research Applications
N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide has been the subject of various scientific studies due to its potential therapeutic applications. One study investigated the potential of N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide as a treatment for Alzheimer's disease, as it was found to have neuroprotective effects and could potentially inhibit the formation of amyloid-beta plaques in the brain. Another study investigated N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide's potential as an anticancer agent, as it was found to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS2/c1-2-11(18)15-13-17-16-12(20-13)8-19-7-9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXXEMHZYRJDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)CSCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[(4-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide |
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